(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve the use of nitrile oxides and captodative olefins or methyl crotonate derivatives .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing waste. Current methods involve the use of eco-friendly catalysts and solvents to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, which serves as the basis for many derivatives.
5-Phenylisoxazole: A similar compound with a phenyl group attached to the isoxazole ring.
3-Methylisoxazole: Another derivative with a methyl group at the 3-position.
Uniqueness
What sets (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10-7-12(16-20-10)9-19-15(18)13-8-14(21-17-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAAINSSJPXJAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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